molecular formula C23H27NO3 B10861293 Necrocide 1 CAS No. 1247028-61-0

Necrocide 1

Cat. No.: B10861293
CAS No.: 1247028-61-0
M. Wt: 365.5 g/mol
InChI Key: JLWDEIVDLTXBGE-QHCPKHFHSA-N
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Description

Necrocide 1, chemically known as 3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one, is a potent inducer of regulated necrosis. It is distinct from other forms of cell death such as necroptosis, ferroptosis, and pyroptosis. This compound has shown significant efficacy in killing human cancer cells at nanomolar concentrations while sparing normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Necrocide 1 involves several steps, starting with the preparation of the indole core structure. The key steps include:

  • Formation of the indole ring through a Fischer indole synthesis.
  • Introduction of the cycloheptyl group at the 3-position.
  • Addition of the hydroxyphenyl group at the 4-position.
  • Methoxylation at the 6-position.
  • Methylation at the 7-position.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Necrocide 1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Necrocide 1 has a wide range of scientific research applications, including:

Mechanism of Action

Necrocide 1 exerts its effects by inducing a necrotic cell death pathway that is independent of tumor necrosis factor. It triggers the production of reactive oxygen species in mitochondria, leading to mitochondrial DNA damage and disruption of mitochondrial function. This results in the exposure of calreticulin, secretion of adenosine triphosphate, and release of high mobility group box 1 protein, which are hallmarks of immunogenic cell death .

Comparison with Similar Compounds

    Necrostatin-1: An inhibitor of necroptosis.

    Ferrostatin-1: An inhibitor of ferroptosis.

    Z-VAD-FMK: A pan-caspase inhibitor that prevents apoptosis.

Comparison: Necrocide 1 is unique in its ability to induce a regulated necrotic pathway that is distinct from necroptosis, ferroptosis, and pyroptosis. Unlike Necrostatin-1 and Ferrostatin-1, which inhibit specific forms of cell death, this compound actively induces necrosis through mitochondrial reactive oxygen species production .

Properties

CAS No.

1247028-61-0

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(3S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one

InChI

InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m0/s1

InChI Key

JLWDEIVDLTXBGE-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC

Origin of Product

United States

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